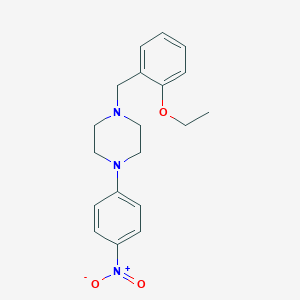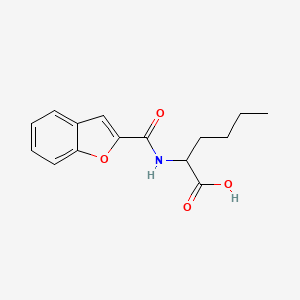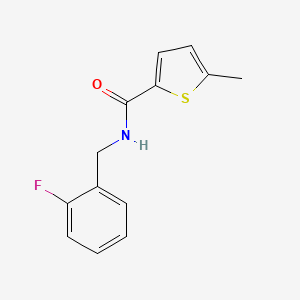
3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as known as AS-601245, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further research.
Mecanismo De Acción
AS-601245 works by inhibiting the activity of several enzymes and signaling pathways, including JNK (c-Jun N-terminal kinase), p38 MAPK (mitogen-activated protein kinase), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). These enzymes and pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
AS-601245 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AS-601245 has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on AS-601245, including further studies on its potential use in treating specific diseases, such as cancer and autoimmune diseases. Additionally, research could focus on developing more effective formulations of this compound that are more soluble in aqueous solutions, making it easier to work with in lab experiments. Finally, further studies could be conducted to better understand the mechanism of action of AS-601245 and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of AS-601245 involves several steps, including the reaction of 4-methylbenzoyl chloride with 4-chloro-2-methylaniline to form 4-chloro-2-methyl-N-(4-methylbenzoyl)aniline. This compound is then reacted with sulfuryl chloride to form 4-chloro-2-methyl-N-(4-methylbenzoyl)-N-sulfonyl chloride. Finally, this compound is reacted with aniline to form AS-601245.
Aplicaciones Científicas De Investigación
AS-601245 has been studied for its potential use in treating various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-8-9-16(21(25)23-19-11-10-17(22)12-15(19)2)13-20(14)28(26,27)24-18-6-4-3-5-7-18/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNODQFZIGUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5180456.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
![ethyl 3-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180486.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)
![N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
![3-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180515.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)